Positional Isomer Differentiation: Distinct Computed Property Profiles
The three positional isomers of bromophenyl-oxovaleric acid (ortho, meta, and para) exhibit distinct computed molecular property profiles that can influence their behavior in biological and chemical systems. While empirical comparative data are lacking in the literature, computational predictions reveal differences in topological polar surface area (TPSA), which is a key determinant of membrane permeability and oral bioavailability. The meta-isomer (CAS 898787-86-5) has a computed TPSA of 54.4 Ų, which is identical to the ortho-isomer (CAS 124576-25-6) and marginally higher than the para-isomer (CAS 35333-26-7), which has a TPSA of 54.4 Ų [1][2][3]. This TPSA value places all isomers within a favorable range for oral absorption (<140 Ų), but subtle differences in molecular shape and dipole moment (not computed) may still affect specific interactions.
| Evidence Dimension | Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | 54.4 Ų |
| Comparator Or Baseline | 5-(2-Bromophenyl)-5-oxovaleric acid (ortho): 54.4 Ų; 5-(4-Bromophenyl)-5-oxovaleric acid (para): 54.4 Ų |
| Quantified Difference | No significant difference in TPSA |
| Conditions | Computed property from structural data (PubChem) |
Why This Matters
TPSA is a critical parameter for predicting passive membrane permeability and oral drug absorption, informing lead selection in early drug discovery.
- [1] PubChem. 5-(2-Bromophenyl)-5-oxovaleric acid. Computed Properties. Available from: https://pubchem.ncbi.nlm.nih.gov/compound/139052719 View Source
- [2] PubChem. 5-(3-Bromophenyl)-5-oxovaleric acid. Computed Properties. Available from: https://pubchem.ncbi.nlm.nih.gov/compound/139052718 View Source
- [3] PubChem. 5-(4-Bromophenyl)-5-oxovaleric acid. Computed Properties. Available from: https://pubchem.ncbi.nlm.nih.gov/compound/139052717 View Source
